6-Chloro-4-hydroxypyridazin-3(2H)-one

Catalog No.
S16159345
CAS No.
M.F
C4H3ClN2O2
M. Wt
146.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-4-hydroxypyridazin-3(2H)-one

Product Name

6-Chloro-4-hydroxypyridazin-3(2H)-one

IUPAC Name

6-chloro-1,2-dihydropyridazine-3,4-dione

Molecular Formula

C4H3ClN2O2

Molecular Weight

146.53 g/mol

InChI

InChI=1S/C4H3ClN2O2/c5-3-1-2(8)4(9)7-6-3/h1H,(H,6,8)(H,7,9)

InChI Key

GEBURLIKOPEEQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(NNC(=O)C1=O)Cl

6-Chloro-4-hydroxypyridazin-3(2H)-one is a chemical compound belonging to the pyridazine class, characterized by its unique structure that includes a chloro group and a hydroxyl group. Its molecular formula is C4H4ClN3O, with a molecular weight of approximately 161.55 g/mol. The compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 2.

Typical for pyridazine derivatives:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction, allowing for the synthesis of different functional groups.
  • Condensation Reactions: It can react with carbonyl compounds in condensation reactions to form more complex structures.

These reactions are facilitated by common reagents such as nucleophiles for substitution and oxidizing agents like potassium permanganate for oxidation processes.

Research indicates that 6-Chloro-4-hydroxypyridazin-3(2H)-one exhibits significant biological activity. Notably, derivatives of this compound have shown potential in pharmacological applications, including:

  • Antioxidant Activity: Some studies suggest that derivatives can scavenge free radicals.
  • Neuroprotective Effects: Certain derivatives have demonstrated efficacy against cognitive deficits induced by neurotoxins in animal models .
  • Antimicrobial Properties: The compound may possess antimicrobial activity, making it a candidate for further exploration in drug development.

The synthesis of 6-Chloro-4-hydroxypyridazin-3(2H)-one typically involves several methods:

  • Chlorination of Pyridazinones: This method involves the chlorination of 4-hydroxypyridazin-3(2H)-one using chlorine gas or phosphorus oxychloride under controlled conditions.
  • Reflux Methods: The compound can be synthesized through refluxing pyridazine derivatives with appropriate reagents to introduce the chloro and hydroxyl groups simultaneously.
  • One-Pot Reactions: Recent advancements have led to one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction mixture.

6-Chloro-4-hydroxypyridazin-3(2H)-one has several applications, particularly in medicinal chemistry:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of biologically active compounds.
  • Research Tool: The compound is used in various research studies to explore its biological properties and potential therapeutic applications.

Studies on the interactions of 6-Chloro-4-hydroxypyridazin-3(2H)-one with biological systems have revealed:

  • Receptor Binding: Certain derivatives have shown affinity for neurotransmitter receptors, indicating potential use in neuropharmacology.
  • Enzyme Inhibition: Some studies suggest that this compound may act as an inhibitor for specific enzymes, providing insights into its mechanism of action against various biological targets.

Several compounds share structural similarities with 6-Chloro-4-hydroxypyridazin-3(2H)-one. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
4-Hydroxypyridazin-3(2H)-oneHydroxyl group at position 4Exhibits strong antioxidant properties
5-Aminopyridazin-3(2H)-oneAmino group at position 5Known for its reactivity with activated malonates
3-Chloro-6-(2-hydroxyphenyl)pyridazineChloro group at position 3Used as an intermediate for antihypertensive agents
4-Chloro-5-hydroxypyridazin-3(2H)-oneChlorine at position 4, hydroxyl at position 5Potential antimicrobial activity

Each of these compounds presents unique characteristics and potential applications, making them valuable in various fields of research and development.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

145.9883050 g/mol

Monoisotopic Mass

145.9883050 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-15

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